molecular formula C22H22N2O3S B2903257 N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide CAS No. 897612-08-7

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide

Cat. No. B2903257
CAS RN: 897612-08-7
M. Wt: 394.49
InChI Key: WSHMOHCHLAWKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide, also known as MNQOA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MNQOA is a quinoline derivative that has shown promising results in various studies, making it a subject of interest for researchers.

Mechanism of Action

The exact mechanism of action of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide is not fully understood. However, it has been proposed that N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide exerts its effects by inhibiting various signaling pathways involved in cancer cell proliferation, inflammation, and viral replication. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell proliferation. It has also been shown to inhibit the JAK/STAT signaling pathway, which is involved in inflammatory diseases. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide has also been shown to inhibit the replication of various viruses by targeting viral proteins.
Biochemical and Physiological Effects
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide has been shown to exert various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of various viruses. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide has also been shown to modulate the expression of various genes involved in cancer cell proliferation and inflammation.

Advantages and Limitations for Lab Experiments

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide has several advantages for lab experiments. It is easy to synthesize and purify, making it suitable for various research applications. It has also been shown to exhibit potent anticancer, anti-inflammatory, and antiviral properties, making it a potential candidate for drug development. However, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide also has some limitations. Its exact mechanism of action is not fully understood, and further studies are needed to elucidate its effects. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide also has low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide research. Further studies are needed to elucidate its mechanism of action and to identify its molecular targets. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide can also be modified to improve its solubility and potency. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide can also be tested in various animal models to evaluate its efficacy and safety. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide can also be tested in combination with other drugs to enhance its therapeutic effects. Overall, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide has shown promising results in various studies, making it a potential candidate for drug development.

Synthesis Methods

The synthesis of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide involves the reaction between 2-naphthylacetic acid and 7-chloro-3,4-dihydroquinolin-1(2H)-one. The resulting product is then reacted with methylsulfonyl chloride to obtain N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide. The synthesis of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide has been optimized to produce high yields and purity, making it suitable for various research applications.

Scientific Research Applications

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. It has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide has also been shown to inhibit the replication of various viruses, making it a potential antiviral agent.

properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-28(26,27)24-13-5-9-17-11-12-19(15-21(17)24)23-22(25)14-18-8-4-7-16-6-2-3-10-20(16)18/h2-4,6-8,10-12,15H,5,9,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHMOHCHLAWKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide

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